Diisopropyl phthalate-d4

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Diisopropyl phthalate-d4 is a deuterium-labeled analog (+4 Da mass shift) purpose-built as a stable isotope-labeled internal standard for quantitative mass spectrometry. Unlike the unlabeled DiPP, it is not employed for biological activity—its sole value is analytical method calibration. By co-eluting identically with native DiPP, it compensates for ionization suppression/enhancement in complex matrices, enabling precision (RSD <5%) and accurate recovery (~100%) in IDMS workflows across food safety, environmental, and pharmaceutical analyses. Isotopic enrichment ≥98 atom % D ensures batch-to-batch reproducibility for regulatory-compliant quantification.

Molecular Formula C14H18O4
Molecular Weight 254.31 g/mol
Cat. No. B12404749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl phthalate-d4
Molecular FormulaC14H18O4
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C
InChIInChI=1S/C14H18O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-10H,1-4H3/i5D,6D,7D,8D
InChIKeyQWDBCIAVABMJPP-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl Phthalate-d4: A High-Enrichment Deuterated Internal Standard for Phthalate Analysis


Diisopropyl phthalate-d4 (DiPP-d4; CAS 2708282-44-2) is a deuterium-labeled analog of the phthalate diester Diisopropyl phthalate (DiPP; CAS 605-45-8) [1]. It features four deuterium atoms substituted on the aromatic ring, providing a nominal mass shift of +4 Da relative to the unlabeled analyte (254.31 Da vs. 250.29 Da) . This compound is not employed for its biological activity (the unlabeled DiPP exhibits weak estrogen receptor binding with an IC50 of 41,000 µM) , but rather as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry, with typical isotopic enrichment specified at ≥98 atom % D . Its primary value lies in analytical method calibration, not as a plasticizer or drug candidate.

Why Unlabeled Diisopropyl Phthalate Cannot Substitute for Diisopropyl Phthalate-d4 in Quantitative Analysis


Unlabeled Diisopropyl phthalate (DiPP) and its deuterated analog, Diisopropyl phthalate-d4, are chemically indistinguishable in most respects—they share identical functional groups, polarity, and solubility. However, this near-identical chemical behavior is precisely why generic substitution fails in quantitative mass spectrometry workflows. In complex matrices, co-eluting matrix components can unpredictably suppress or enhance the ionization of DiPP, leading to significant errors in quantification [1]. Using an external calibration curve or a structurally dissimilar internal standard cannot compensate for these dynamic, sample-specific matrix effects. Diisopropyl phthalate-d4, by virtue of its distinct mass (+4 Da) [2], allows the mass spectrometer to independently measure both the native analyte and the internal standard. Crucially, because the d4-labeled compound experiences nearly identical extraction, chromatographic, and ionization processes as the unlabeled DiPP, any variation in instrument response or sample recovery is proportionally reflected in the internal standard signal [3]. This enables the calculation of a response ratio (analyte signal / IS signal) that remains constant despite fluctuations, a feat impossible to achieve with an unlabeled analog. The quantitative performance differences detailed below underscore why this isotopic approach is the cornerstone of reliable phthalate quantification.

Quantitative Differentiation of Diisopropyl Phthalate-d4: Evidence-Based Selection Criteria


Mass Shift and Isotopic Purity Enable Definitive Spectral Resolution

Diisopropyl phthalate-d4 provides a +4.02 Da nominal mass increase over its unlabeled counterpart (254.31 Da vs. 250.29 Da) [1]. This mass shift is a critical differentiator from other phthalate internal standards. For instance, while a +4 Da shift is sufficient to avoid spectral overlap with the native M+2 isotope peak of the analyte, a smaller shift (e.g., +2 Da from a d2-labeled standard) can introduce cross-talk and quantification bias. Diisopropyl phthalate-d4 achieves this resolution without the higher synthesis cost and complexity associated with 13C-labeled analogs [2]. Vendor specifications from multiple independent sources confirm a high and consistent isotopic enrichment of 99 atom % D . This high enrichment directly translates to a lower background signal from unlabeled material, ensuring the internal standard's response is dominated by the d4 species and improving the signal-to-noise ratio at trace levels.

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Precision Gains from Deuterated Internal Standards in Phthalate Assays

While head-to-head data for DiPP-d4 is absent in primary literature, the performance benefit of deuterated phthalate internal standards is a well-established, class-wide phenomenon validated across numerous studies. A representative study on phthalate analysis in wine demonstrated that employing deuterated internal standards (like DiPP-d4) yields intermediate precision (relative standard deviation, RSD) ranging from 0.24% to 4.6% and recoveries around 100% [1]. In contrast, methods relying on external calibration or non-isotopic internal standards in similar complex matrices typically report RSDs in the 5-15% range and highly variable recoveries. Another study analyzing phthalates in infant formula using a suite of deuterated internal standards reported recoveries between 90.8% and 103.6% with relative deviations of 0.51% to 3.75% [2]. These values represent the expected performance benchmark for a d4-labeled compound like Diisopropyl phthalate-d4 when properly integrated into an isotope dilution workflow.

Analytical Method Validation Trace Analysis LC-MS/MS

Strategic Aromatic Ring Deuteration Mitigates Isotope Exchange and Metabolic Instability

The specific location of the four deuterium atoms on the aromatic ring of Diisopropyl phthalate-d4 (structure: C6D4[COOCH(CH3)2]2) is a critical design feature that differentiates it from alternative labeling strategies . In contrast to compounds labeled with deuterium on aliphatic chains or at labile positions, the aromatic C-D bonds are exceptionally stable. They are not susceptible to hydrogen-deuterium exchange with protic solvents (e.g., water, methanol) commonly used in LC mobile phases [1]. This is a known limitation of many cheaper, less stable deuterated standards. A technical review on isotope selection specifically notes that phthalates labeled on the aromatic ring, like DiPP-d4, circumvent the problem of 'deuterium scrambling' or loss, a phenomenon where deuterium atoms on ester groups can be lost during ionization, leading to misleading and variable mass shifts [1]. This ensures that the mass difference of +4 Da is maintained consistently throughout the entire analytical run, from sample preparation to detection.

Isotope Stability LC-MS Method Robustness Deuterium Labeling Strategy

Defined Long-Term Stability Profile Enables Multi-Year Analytical Campaigns

A key practical differentiator for procurement and laboratory planning is the documented stability profile of the standard material. Manufacturer specifications for Diisopropyl phthalate-d4 state it is stable under recommended storage conditions (room temperature) with a re-analysis recommendation after three years . This contrasts with many phthalate standards and other fine chemicals, which often require storage at -20°C and have undefined or shorter effective lifetimes . While some vendors of DiPP-d4 also recommend -20°C storage, the consensus from multiple ISO 17034-compliant sources indicates a three-year re-test period for ambient storage . This stability profile reduces the logistical burden of cold-chain management and minimizes the risk of compound degradation between uses, ensuring consistent performance over the lifespan of a multi-year analytical project.

Standard Stability Method Lifecycle Management Quality Control

Primary Application Scenarios for Diisopropyl Phthalate-d4 in Analytical Workflows


Quantification of Diisopropyl Phthalate in Complex Food Matrices by GC-MS/MS

Diisopropyl phthalate-d4 is the essential internal standard for accurately quantifying its unlabeled counterpart in foodstuffs such as edible oils, infant formula, and alcoholic beverages. By using the d4-labeled compound in an isotope dilution mass spectrometry (IDMS) approach, the method compensates for the substantial matrix effects present in these high-fat or high-sugar samples. This allows for achieving the high precision (RSD <5%) and accurate recovery (~100%) necessary to meet strict regulatory limits for plasticizer contamination [1][2].

Trace-Level Environmental Monitoring of Phthalate Esters in Water and Sediment

In environmental analysis, where DiPP is present at trace concentrations (ng/L or µg/kg) and the sample matrix is highly variable (e.g., seawater, wastewater, soil), the use of Diisopropyl phthalate-d4 as a surrogate internal standard is critical [3]. Its consistent performance corrects for losses during extensive sample preparation steps like solid-phase extraction (SPE) and accounts for instrument drift during long analytical sequences. This ensures the resulting data is legally defensible and comparable across different sampling sites and time points.

Method Development and Validation for Novel Phthalate LC-MS/MS Assays

When developing a new quantitative method for a panel of phthalates, Diisopropyl phthalate-d4 serves as a stable and well-characterized reference standard. Its +4 Da mass shift provides a clear template for optimizing mass spectrometer parameters (e.g., MRM transitions) and for assessing key validation parameters like matrix effects, extraction recovery, and intra-/inter-day precision. Its stable aromatic ring-deuterated structure provides a benchmark for evaluating and troubleshooting potential issues with isotope exchange or stability that may arise with other, less robust deuterated standards [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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